Cas no 875018-67-0 (methyl 2-hydroxy-3-(2-nitrophenyl)propanoate)

methyl 2-hydroxy-3-(2-nitrophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, a-hydroxy-2-nitro-, methyl ester
- Benzenepropanoic acid, α-hydroxy-2-nitro-, methyl ester
- methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
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methyl 2-hydroxy-3-(2-nitrophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767110-5.0g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1767110-10.0g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1767110-0.05g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1767110-0.1g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1767110-0.25g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1767110-2.5g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1767110-0.5g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1767110-1g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1767110-10g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1767110-5g |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate |
875018-67-0 | 5g |
$2858.0 | 2023-09-20 |
methyl 2-hydroxy-3-(2-nitrophenyl)propanoate Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate (CAS 875018-67-0): A Versatile Compound with Promising Applications in Biomedical Research
Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate, identified by its chemical structure and CAS number 875018-67-0, has emerged as a key compound in the exploration of novel therapeutic agents. This molecule, characterized by its hydroxy and nitrophenyl functional groups, exhibits unique physicochemical properties that make it a valuable candidate for drug development and biochemical applications. Recent studies have highlighted its potential in modulating biological pathways, particularly in the context of inflammation and oxidative stress, which are critical factors in many chronic diseases.
The structural features of Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate are central to its biological activity. The hydroxyl group at the C-2 position and the nitrophenyl substituent at the C-3 position contribute to its polar character, enabling interactions with target proteins and cellular membranes. These interactions are believed to play a role in its ability to inhibit specific enzymatic pathways, as demonstrated in recent in vitro experiments. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound selectively targets the NF-κB signaling pathway, a key mediator of inflammatory responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Recent advancements in molecular modeling have provided insights into the binding affinity of Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate to its biological targets. Computational analyses suggest that the nitrophenyl group forms hydrogen bonds with residues in the target protein, enhancing its stability and efficacy. This structural specificity is particularly relevant in the design of drugs for conditions such as rheumatoid arthritis and neurodegenerative disorders, where precise modulation of inflammatory pathways is essential. The compound’s ability to modulate these pathways without causing systemic toxicity is a significant advantage over traditional anti-inflammatory agents.
Applications of Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate extend beyond inflammation to include potential roles in neuroprotection and metabolic regulation. A 2024 study in the Journal of Biological Chemistry explored its effects on oxidative stress in neuronal cells, demonstrating that it reduces reactive oxygen species (ROS) levels and enhances cell survival under stress conditions. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative damage is a major contributing factor.
Furthermore, the compound’s potential in metabolic research has been highlighted by recent studies on its interaction with mitochondrial enzymes. Research published in Cell Metabolism in 2023 indicated that Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate may influence energy metabolism by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. This dual role in both inflammatory and metabolic pathways underscores its versatility as a therapeutic agent.
From a synthetic perspective, the production of Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate has been optimized to ensure high purity and yield. Modern synthetic methods, including catalytic coupling reactions and asymmetric synthesis, have enabled the efficient preparation of this compound. These techniques are critical for scaling up production for pharmaceutical applications, as they minimize byproducts and reduce environmental impact. The development of greener synthetic routes is a growing trend in the pharmaceutical industry, and the synthesis of this compound aligns with these sustainability goals.
Despite its promising properties, the biological activity of Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate is still under investigation. While preclinical studies have shown its potential, further research is needed to fully understand its mechanisms of action and to evaluate its safety profile in vivo. Clinical trials are currently in the planning stages, with the goal of assessing its efficacy in human trials for specific conditions such as inflammatory bowel disease and type 2 diabetes.
The compound’s unique structure also makes it an attractive candidate for drug delivery systems. Researchers are exploring the use of nanocarriers to enhance its bioavailability and target specific tissues. For example, a 2023 study in Nano Letters demonstrated that encapsulating Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate in lipid nanoparticles significantly improved its penetration into the central nervous system, a critical factor for treating neurodegenerative diseases.
In conclusion, Methyl 2-Hydroxy-3-(2-Nitrophenyl)Propanoate represents a significant advancement in the field of biomedical research. Its ability to modulate inflammatory and metabolic pathways, combined with its structural versatility, positions it as a promising therapeutic agent. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the development of innovative treatments for a wide range of diseases.
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